

An In-depth Technical Guide to 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**, a valuable intermediate in organic synthesis. This document consolidates key chemical and physical properties, provides a plausible synthetic route, and outlines potential applications in research and drug development.

Chemical Identification and Properties

3-(3-Bromopropoxy)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative. Its unique structure, featuring a bromopropoxy group, makes it a versatile reagent for introducing a three-carbon chain with a terminal bromide, which can be further functionalized.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-(3-bromopropoxy)-4-methoxybenzaldehyde[1]
CAS Number	148433-01-6[1]
Molecular Formula	C ₁₁ H ₁₃ BrO ₃ [1]
Synonyms	Benzaldehyde, 3-(3-bromopropoxy)-4-methoxy-; 4-methoxy-3-(3-bromopropoxy)- benzaldehyde[1]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	273.12 g/mol	PubChem[1]
Exact Mass	272.00481 Da	PubChem[1]
XLogP3	2.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	6	PubChem[1]

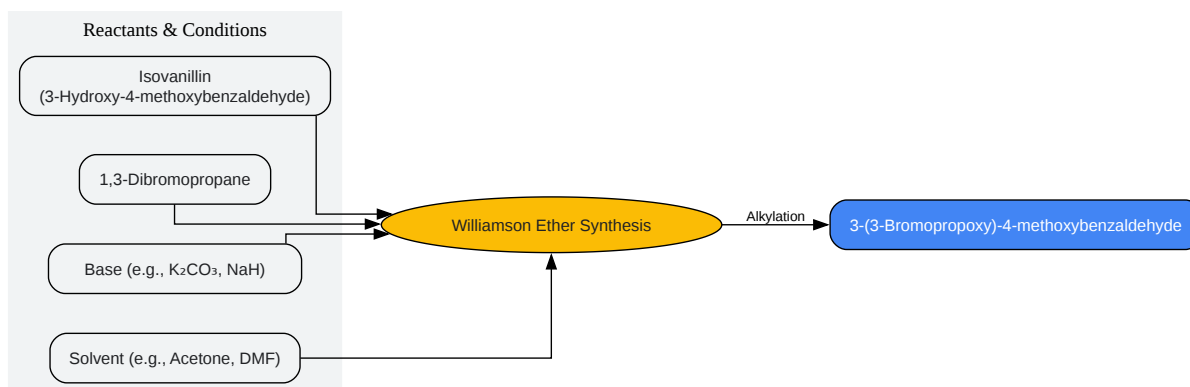
It is important to distinguish this compound from its isomer, 4-(3-Bromopropoxy)-3-methoxybenzaldehyde, which has the CAS number 148433-00-5.[2][3][4]

Synthesis

While specific experimental protocols for the direct synthesis of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** are not extensively detailed in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles and related preparations.[5] The most plausible method is a Williamson ether synthesis.

General Synthetic Workflow

The synthesis would likely involve the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 1,3-dibromopropane in the presence of a suitable base.



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Caption: General workflow for the synthesis of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**.

Postulated Experimental Protocol

- **Dissolution:** Dissolve isovanillin in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
- **Base Addition:** Add a slight excess of a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the phenolic hydroxyl group.
- **Alkylation:** Introduce 1,3-dibromopropane to the reaction mixture. The reaction should be stirred at room temperature or with gentle heating to facilitate the nucleophilic substitution.

- **Work-up:** After the reaction is complete (monitored by TLC), the mixture is typically filtered to remove the base. The solvent is then removed under reduced pressure.
- **Purification:** The crude product is purified, commonly by column chromatography on silica gel, to yield the pure **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**.

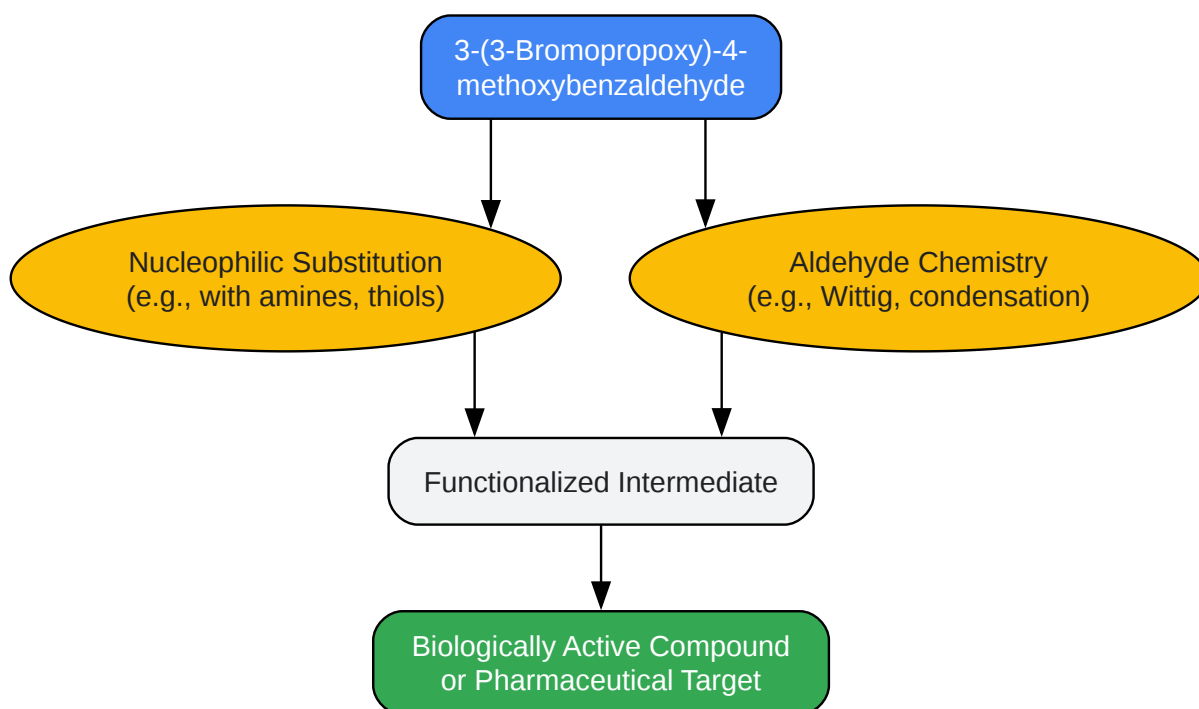
Applications in Research and Drug Development

Benzaldehyde derivatives are important precursors in the synthesis of a wide range of pharmaceutical compounds and biologically active molecules. The presence of the bromopropoxy group in **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** offers a reactive handle for further chemical modifications, making it a valuable building block.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been directly associated with **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** in the reviewed literature, its structural similarity to other substituted benzaldehydes suggests potential applications in the development of enzyme inhibitors or receptor ligands. The core benzaldehyde moiety is a common feature in molecules designed to interact with various biological targets.

The logical relationship for its use as a synthetic intermediate can be visualized as follows:



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Caption: Logical flow from the starting material to a potential final product.

Safety and Handling

Detailed toxicological data for **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** is not readily available. As with any bromo-organic compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

3-(3-Bromopropoxy)-4-methoxybenzaldehyde is a chemical intermediate with significant potential in synthetic organic chemistry. Its defined structure and reactive functional groups make it a valuable tool for researchers and scientists in the field of drug development and materials science. Further investigation into its reactivity and applications is warranted to fully explore its synthetic utility.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(3-Bromopropoxy)-4-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322760#3-3-bromopropoxy-4-methoxybenzaldehyde-cas-number]

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